Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)-
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Overview
Description
Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- is a heterocyclic compound that features a benzene ring fused with a pyrazine ring. This compound is part of the quinoxaline family, known for its diverse biological and chemical properties. The presence of trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of glyoxal with 1,2-diaminobenzene under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale silylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like 2-iodoxybenzoic acid (IBX) are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline 1,4-dioxide derivatives, dihydroquinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with DNA replication.
Antitumoral Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting key signaling pathways.
Anti-inflammatory Activity: The compound modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- is unique due to its trimethylsilyl groups, which enhance its stability and reactivity. Similar compounds include:
Quinoxaline: The parent compound without trimethylsilyl groups, used primarily in academic research.
Quinoxaline 1,4-dioxide: Known for its potent biological activities, particularly as an antimicrobial and antitumoral agent.
Quinazoline: An isomeric compound with similar biological properties but different structural features.
Phthalazine: Another isomer with distinct chemical and biological properties.
Properties
CAS No. |
78279-93-3 |
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Molecular Formula |
C14H24N2Si2 |
Molecular Weight |
276.52 g/mol |
IUPAC Name |
trimethyl-(4-trimethylsilylquinoxalin-1-yl)silane |
InChI |
InChI=1S/C14H24N2Si2/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 |
InChI Key |
MRTGCPAFUUXJOY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=CN(C2=CC=CC=C21)[Si](C)(C)C |
Origin of Product |
United States |
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